1-benzyl-4-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)piperazine
Overview
Description
1-benzyl-4-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)piperazine, also known as BPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BPP is a piperazine derivative that has been synthesized through a multi-step process and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-benzyl-4-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)piperazine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation. In addiction and anxiety disorders, this compound has been shown to modulate the activity of neurotransmitters involved in mood and behavior.
Advantages and Limitations for Lab Experiments
1-benzyl-4-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)piperazine has several advantages for lab experiments, including its high purity and stability. However, this compound is a synthetic compound that may not accurately reflect the complexity of biological systems. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-benzyl-4-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)piperazine. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the exploration of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of this compound should be further explored to better understand its potential therapeutic applications.
Scientific Research Applications
1-benzyl-4-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)piperazine has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and psychiatry. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound has been studied for its potential use in treating addiction and anxiety disorders.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O2/c35-31(34-21-19-33(20-22-34)23-26-7-3-1-4-8-26)29-15-17-32(18-16-29)24-27-11-13-30(14-12-27)36-25-28-9-5-2-6-10-28/h1-14,29H,15-25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXGYKPZZJZULC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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